molecular formula C28H29NO6 B1384069 Stat3-IN-1 CAS No. 2059952-75-7

Stat3-IN-1

Cat. No. B1384069
M. Wt: 475.5 g/mol
InChI Key: KOZAEBHIXYBHKA-FCXQYMQBSA-N
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Description

“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .


Synthesis Analysis

While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .

Scientific Research Applications

STAT3 Inhibition in Cancer Treatment

Signal transducer and activator of transcription 3 (STAT3) is a pivotal component in the signaling pathways of various cellular processes, including cell growth and apoptosis. It has been identified as a potential therapeutic target in cancer treatment due to its role in tumor progression and resistance to chemotherapy and radiotherapy. The development of small molecular inhibitors targeting the STAT3 domains, such as Stat3-IN-1, has been a significant focus of research. For instance, a comprehensive review by Shih (2019) discussed the structural aspects of STAT3, strategies for discovering effective inhibitors, and the rationale behind targeting specific STAT3 domains to hinder processes like homo-dimerization or DNA-binding, essential for the progression of cancer and resistance to therapy (Shih, 2019).

STAT3 and Cardioprotection

STAT3 also plays a significant role in cardioprotection. It mediates protective effects in the heart through genomic actions and non-genomic roles targeting mitochondrial function and autophagy. As a transcription factor, STAT3 regulates genes that are anti-oxidative, anti-apoptotic, and pro-angiogenic, while suppressing anti-inflammatory and anti-fibrotic genes. It's also involved in the modification of mRNA expression profiles in cardiac cells, influencing cardioprotection against various heart pathologies (Harhous et al., 2019).

STAT3 and Obesity

In the context of metabolic diseases, STAT3 has been implicated in the regulation of metabolism and immune responses, particularly in obesity. The signaling network of STAT3 and its pathophysiological roles in lipid and glucose metabolism and immune function are critical areas of research. Understanding the elaborate network of STAT3 in obesity could provide insights for future therapeutic strategies (Hu et al., 2018).

Redox Regulation of STAT3 in Tumor Cells

STAT3's activation state is sensitive to intracellular redox conditions, particularly regulated by S-glutathionylation under oxidative conditions. Compounds that can modulate STAT3 activity and intracellular redox homeostasis are of great interest in improving cancer treatment outcomes. The review by Butturini et al. (2019) highlights the potential of sesquiterpene lactones in downmodulating STAT3 signaling and decreasing GSH levels in cancer cells, presenting them as lead compounds for new therapeutic strategies (Butturini et al., 2019).

Future Directions

The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .

properties

IUPAC Name

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAEBHIXYBHKA-FCXQYMQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stat3-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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